molecular formula C9H10Cl2N2S B5604998 N-(2,4-dichlorophenyl)-N'-ethylthiourea

N-(2,4-dichlorophenyl)-N'-ethylthiourea

Cat. No.: B5604998
M. Wt: 249.16 g/mol
InChI Key: KGMDWKCHZSVEBB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-ethylthiourea is a high-purity, research-grade organic compound supplied to support investigative studies in medicinal chemistry and drug discovery. This thiourea derivative is of significant interest in biological screening due to the established profile of structurally similar compounds. Research into analogues, particularly those featuring dichlorophenyl substituents, has demonstrated potent biological activities, including cytotoxic effects against human cancer cell lines such as colon carcinoma (SW480, SW620) and chronic myelogenous leukemia (K-562) . The mechanism of action for these active compounds often involves the induction of apoptosis (programmed cell death) in cancerous cells . Furthermore, thiourea derivatives are widely investigated for their antimicrobial properties, showing activity against various bacterial strains, and as ligands for forming stable metal complexes with enhanced bioactivity . The presence of both chlorine atoms and the thiourea scaffold in its structure makes this compound a valuable intermediate for synthesizing novel chemical entities and for probing biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2S/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMDWKCHZSVEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
DCTU serves as an essential reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly useful for the synthesis of thiourea derivatives and other complex organic molecules. The compound's ability to form stable intermediates makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties
Research indicates that DCTU exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, DCTU has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy in inhibiting bacterial proliferation.

Anticancer Activity
Emerging research suggests that DCTU may possess anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cell lines. The mechanism involves the modulation of cellular signaling pathways that regulate cell survival and death, highlighting its potential as a therapeutic agent in cancer treatment.

Medical Research

Therapeutic Potential
Ongoing studies are evaluating the therapeutic potential of DCTU in treating various diseases. Its interactions with specific molecular targets suggest a role in modulating enzyme activities related to disease progression. For example, DCTU has been explored for its potential to inhibit certain enzymes involved in cancer metabolism, thereby slowing tumor growth.

Industrial Applications

Specialty Chemicals Production
In industrial settings, DCTU is employed as an intermediate in the synthesis of specialty chemicals. Its unique reactivity allows for the production of compounds with specific properties tailored for applications in agriculture and pharmaceuticals. The compound's utility in large-scale synthesis processes highlights its importance in the chemical manufacturing industry.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Crystallographic Comparisons

N-(Biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea ()
  • Structural Features : The biphenyl-4-carbonyl group introduces planarity, with a dihedral angle of 36.84° between biphenyl rings, larger than in its analog (20.71°). This impacts molecular packing and solubility .
  • Hydrogen Bonding : Stabilized by intramolecular N–H···O and N–H···N bonds and intermolecular N–H···S bonds, forming centrosymmetric dimers. Comparable thioureas lacking such interactions exhibit lower thermal stability .
N-(4-Chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea ()
  • Planarity : The carbonylthiourea fragment and benzene ring are planar (max deviation: 0.024 Å), similar to N-(2,4-dichlorophenyl)-N'-ethylthiourea. Methoxy groups at the 2- and 5-positions increase steric hindrance, reducing reactivity compared to dichlorophenyl derivatives .
N-(4-Acetylphenyl)-N'-(3,4-dichlorobenzoyl)thiourea ()
  • Molecular Weight: 367.25 g/mol vs. ~257 g/mol for this compound.

Substituent Effects on Bioactivity

2,4-Difluorophenyl Thiourea ()
  • Electron-Withdrawing Effects : Fluorine atoms increase electronegativity but reduce steric bulk compared to chlorine. This may lower antifungal efficacy but improve solubility in polar solvents .
  • Anticonvulsant Activity : Thioureas with fluorophenyl groups (e.g., 2,4-difluorophenyl) show moderate activity, while dichlorophenyl analogs (e.g., this compound) are hypothesized to have enhanced potency due to stronger electron withdrawal .
N-(4-Hydroxyphenyl)thiourea ()
  • Hydrogen Bonding : The hydroxyl group facilitates stronger intermolecular interactions, improving crystallinity but reducing bioavailability. Chlorine substituents, in contrast, prioritize lipophilicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-N'-ethylthiourea, and what factors influence reaction yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 2,4-dichlorophenyl isothiocyanate and ethylamine in anhydrous acetone or dichloromethane. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect yields. For example, using a 1:1 molar ratio of isothiocyanate to amine at 0–5°C minimizes side reactions like oligomerization . Purification via recrystallization from methanol-dichloromethane (1:10 v/v) yields high-purity crystals (>90%) .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical techniques :

  • X-ray crystallography : Reveals bond lengths (e.g., C=S: ~1.68 Å, C–N: ~1.34 Å) and intramolecular hydrogen bonds (N–H⋯S) stabilizing the thiourea core .
  • Spectroscopy : FT-IR confirms thiourea ν(C=S) absorption at ~1250 cm⁻¹. ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–3.5 ppm) .

Q. What are the common chemical transformations of the thiourea moiety in this compound?

  • Reactivity : The thiourea group undergoes alkylation, oxidation, and cyclization. For example:

  • Alkylation with methyl iodide forms S-methyl derivatives.
  • Oxidation with H₂O₂ yields urea analogs, altering bioactivity .
  • Cyclization with α-haloketones produces thiazole derivatives, useful in heterocyclic chemistry .

Advanced Research Questions

Q. How does the substitution pattern on the dichlorophenyl ring influence biological activity?

  • Structure-activity relationship (SAR) : Comparative studies of analogs (e.g., 2,4-dichloro vs. 3,4-dichloro substitution) show that electron-withdrawing groups enhance interactions with biological targets like enzymes or DNA. For example, 2,4-dichloro derivatives exhibit stronger antifungal activity (IC₅₀: 12 µM against Pyricularia oryzae) due to improved membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Case study : Discrepancies in antioxidant activity (e.g., DPPH assay vs. FRAP assay) may arise from solvent polarity or radical scavenging mechanisms. A systematic approach includes:

  • Standardized protocols : Fixed concentrations (e.g., 0.1–1 mM) in DMSO/PBS.
  • Control experiments : Ascorbic acid as a positive control to normalize inter-lab variability .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Crystal packing analysis : Intermolecular N–H⋯S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between aromatic rings) enhance thermal stability (decomposition >200°C). Modifying the ethyl group to bulkier substituents (e.g., isopropyl) disrupts packing, reducing melting points but increasing solubility .

Q. What methodologies quantify protein-ligand interactions for this compound in pharmacological studies?

  • Biophysical assays :

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to targets like acetylcholinesterase.
  • Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for enthalpy-driven interactions .

Critical Analysis of Evidence

  • Contradictions : and report conflicting bioactivity trends for chlorine substitution patterns. This may reflect differences in assay conditions (e.g., fungal strain variability).
  • Gaps : Limited data exist on metabolic stability or in vivo toxicity. Future studies should integrate HPLC-MS pharmacokinetic profiling .

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